Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound integrates a piperidine ring, a chloro-triazine moiety, and a tert-butyl ester group, making it an important candidate for a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate typically involves a multi-step process:
Formation of the piperidine ring: : The initial step often involves the cyclization of suitable precursors to form the piperidine ring.
Introduction of the chloro-triazine group: : The chloro-triazine group is introduced through nucleophilic substitution reactions, utilizing a chloro-triazine precursor.
Formation of tert-butyl ester: : The tert-butyl group is typically introduced via esterification reactions, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
In industrial settings, large-scale production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions such as temperature, pressure, and reagent concentrations are crucial for achieving high purity and productivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions may yield hydrogenated forms or other reduced derivatives.
Substitution: : The chloro group in the triazine moiety can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: : Sodium borohydride and lithium aluminum hydride are commonly used.
Nucleophiles: : Amines, thiols, and alcohols can serve as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used, but typically include modified piperidine derivatives and substituted triazine compounds.
Scientific Research Applications
This compound finds extensive use in various scientific research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive agent in drug discovery.
Medicine: : Explored for potential therapeutic applications due to its unique molecular structure.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate exerts its effects involves:
Molecular Targets: : The compound may interact with specific enzymes or receptors, influencing biological pathways.
Pathways Involved: : Involvement in key signaling pathways and metabolic processes can be significant for its biological activity.
Comparison with Similar Compounds
When comparing this compound with similar compounds, its uniqueness can be highlighted:
Structural Uniqueness: : The combination of a piperidine ring, chloro-triazine moiety, and tert-butyl ester group is distinctive.
Chemical Behavior: : Its reactivity and interaction with various reagents can differ significantly from other similar compounds.
List of Similar Compounds
Piperidine derivatives: : Compounds with similar core piperidine structures.
Chloro-triazine derivatives: : Compounds containing the chloro-triazine moiety.
Tert-butyl esters: : Compounds featuring the tert-butyl ester functional group.
Properties
IUPAC Name |
tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-7-5-11(6-8-21)9-20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDPNUFSSUQSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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